2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine
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Overview
Description
2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine is a chemical compound that features a piperazine ring substituted with a bromophenyl group and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine typically involves the reaction of 4-bromophenylpiperazine with pyrazine. One common method includes the use of a Mannich reaction, where the piperazine ring is incorporated into the compound through a multi-step process. The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)piperazine: Shares the bromophenyl and piperazine moieties but lacks the pyrazine ring.
2-(4-Phenylpiperazin-1-yl)pyrazine: Similar structure but with a phenyl group instead of a bromophenyl group.
Uniqueness
2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine is unique due to the combination of the bromophenyl group and the pyrazine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15BrN4 |
---|---|
Molecular Weight |
319.20 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C14H15BrN4/c15-12-1-3-13(4-2-12)18-7-9-19(10-8-18)14-11-16-5-6-17-14/h1-6,11H,7-10H2 |
InChI Key |
NZBDRFITSGRNDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Br)C3=NC=CN=C3 |
Origin of Product |
United States |
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